molecular formula C3H9FN2O B13269289 1-Fluoro-3-hydrazinylpropan-2-ol

1-Fluoro-3-hydrazinylpropan-2-ol

Cat. No.: B13269289
M. Wt: 108.12 g/mol
InChI Key: MGMPNHXBXLWRPI-UHFFFAOYSA-N
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Description

1-Fluoro-3-hydrazinylpropan-2-ol is an organic compound characterized by the presence of a fluorine atom, a hydrazine group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-hydrazinylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions typically include moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-hydrazinylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The hydrazine group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.

Major Products:

    Oxidation: Formation of 1-fluoro-3-hydrazinylpropan-2-one.

    Reduction: Formation of 1-fluoro-3-amino-propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Fluoro-3-hydrazinylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-hydrazinylpropan-2-ol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing biomolecules, potentially inhibiting their function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    3-Fluoropropan-1-ol: Similar structure but lacks the hydrazine group.

    1-Fluoro-2-hydrazinylethanol: Similar functional groups but with a shorter carbon chain.

Uniqueness: 1-Fluoro-3-hydrazinylpropan-2-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a fluorine atom and a hydrazine group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C3H9FN2O

Molecular Weight

108.12 g/mol

IUPAC Name

1-fluoro-3-hydrazinylpropan-2-ol

InChI

InChI=1S/C3H9FN2O/c4-1-3(7)2-6-5/h3,6-7H,1-2,5H2

InChI Key

MGMPNHXBXLWRPI-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)O)NN

Origin of Product

United States

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